molecular formula C11H20O3 B1324297 Ethyl 6,6-dimethyl-5-oxoheptanoate CAS No. 569685-78-5

Ethyl 6,6-dimethyl-5-oxoheptanoate

Cat. No. B1324297
CAS RN: 569685-78-5
M. Wt: 200.27 g/mol
InChI Key: RXCGRTUSZXCZBY-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-5-oxoheptanoate is a chemical compound with the molecular formula C11H20O3 . It has a molecular weight of 200.28 . The compound appears as a golden yellow oil .


Molecular Structure Analysis

The InChI code for Ethyl 6,6-dimethyl-5-oxoheptanoate is 1S/C11H20O3/c1-5-14-10(13)8-6-7-9(12)11(2,3)4/h5-8H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 6,6-dimethyl-5-oxoheptanoate is a golden yellow oil . The compound has a molecular weight of 200.28 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

C11H20O3 C_{11}H_{20}O_{3} C11​H20​O3​

and a molecular weight of 200.28 g/mol . Below is a comprehensive analysis of its scientific research applications across various fields:

Environmental Science

Lastly, the environmental fate of Ethyl 6,6-dimethyl-5-oxoheptanoate can be studied to understand its biodegradation and potential impact on ecosystems. This research is crucial for assessing the environmental risks associated with the use and disposal of this compound.

These applications highlight the broad utility of Ethyl 6,6-dimethyl-5-oxoheptanoate in scientific research, underscoring its importance in various fields of study .

properties

IUPAC Name

ethyl 6,6-dimethyl-5-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-14-10(13)8-6-7-9(12)11(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGRTUSZXCZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629269
Record name Ethyl 6,6-dimethyl-5-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,6-dimethyl-5-oxoheptanoate

CAS RN

569685-78-5
Record name Ethyl 6,6-dimethyl-5-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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